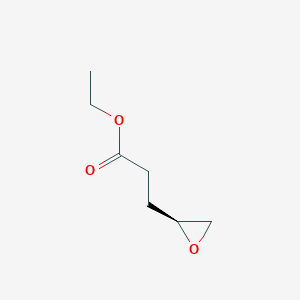![molecular formula C14H18N2O2 B6318264 Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 956794-92-6](/img/structure/B6318264.png)
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Übersicht
Beschreibung
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the CAS Number: 956794-92-6 . It has a molecular weight of 246.31 and its linear formula is C14H18N2O2 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The this compound molecule contains a total of 38 bonds. There are 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
This compound is a solid, semi-solid, or liquid compound . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 246.31 and its linear formula is C14H18N2O2 .Wissenschaftliche Forschungsanwendungen
Scalable Synthesis Processes
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and its analogues have seen advancements in synthesis processes. For example, Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, involving the reduction of N-benzyl-2,5-dicarbethoxy-pyrrolidine and subsequent steps to afford a diversity of 3,8-diazabicyclo[3.2.1]octane analogue in a total yield of 42% in five steps (Huang & Teng, 2011).
Synthesis Improvements and Derivatives
Another significant development is the improved synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane, an important starting material for compounds with analgesic activity. Paliulis et al. (2007) described a four-step synthesis process yielding significantly higher outputs than previous methods (Paliulis et al., 2007).
Chemical Reactions and Transformations
The compound also undergoes interesting chemical transformations. Cignarella, Testa, and Pasqualucci (1963) studied its rearrangement by thermal action, where 8-acyl-3,8-diazabicyclo[3.2.1]octanes rearranged to 3-acyl-3-8-diazabicyclo[3.2.1]octanes, a reaction also induced by dilute alkali and thermal and acid factors (Cignarella, Testa, & Pasqualucci, 1963).
Utilization in Synthesizing Cocaine Analogues
A notable application is in the synthesis of cocaine analogues. Pichlmair, Mereiter, and Jordis (2004) developed an eight-step synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid, a versatile building block for combinatorial synthesis of pharmacologically useful compounds (Pichlmair, Mereiter, & Jordis, 2004).
Role in Neuropharmacological Research
The compound's derivatives have been explored in neuropharmacological research. Loriga et al. (2007) synthesized a series of analogues related to 3,8-diazabicyclo[3.2.1]octane, evaluating their ability to inhibit dopamine reuptake into striatal nerve endings, showing potent inhibition activity (Loriga et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate are currently unknown. This compound is structurally similar to tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system . .
Mode of Action
The mode of action of Benzyl 3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially binding to receptors or transporters and modulating their activity .
Biochemical Pathways
The biochemical pathways affected by Benzyl 3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters
Result of Action
The molecular and cellular effects of Benzyl 3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter levels or receptor activity . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability . It is recommended to keep it in a dark place, sealed in dry conditions, at 2-8°C . Other factors, such as pH, temperature, and the presence of other substances, could potentially influence its action and efficacy.
Eigenschaften
IUPAC Name |
benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-12-6-7-13(16)9-15-8-12/h1-5,12-13,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWQHWHMDPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)

![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6318208.png)



![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318228.png)

![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318235.png)


![Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318241.png)

